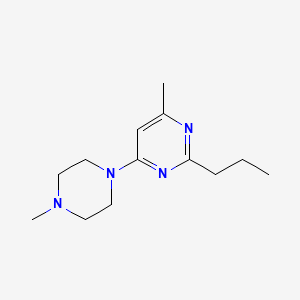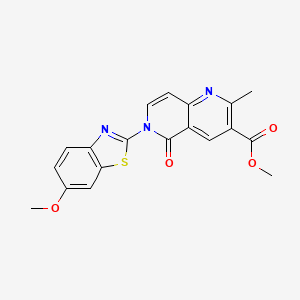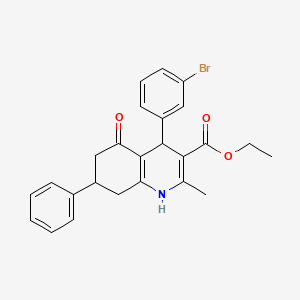![molecular formula C24H26N2O3 B4962355 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline, also known as DMQX, is a synthetic compound that is widely used in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor that is involved in the transmission of nerve signals in the brain. DMQX has been shown to have a number of important applications in the field of neuroscience, particularly in the study of the mechanisms underlying synaptic plasticity and learning and memory.
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline acts as a non-competitive antagonist of the ionotropic glutamate receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By binding to the receptor, 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline prevents the opening of the channel that allows ions to flow into the neuron, thereby blocking the transmission of nerve signals.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has a number of important biochemical and physiological effects. By blocking the NMDA receptor, 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline can prevent the induction of LTP, which is thought to be a key mechanism underlying learning and memory. 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has also been shown to have anti-convulsant properties, and may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline is its specificity for the NMDA receptor, which allows researchers to selectively block this receptor without affecting other types of glutamate receptors. However, 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has some limitations as well. For example, it has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.
Orientations Futures
There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline. One area of interest is in the development of more potent and selective antagonists of the NMDA receptor, which could have important applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is in the study of the role of the NMDA receptor in other types of synaptic plasticity, such as long-term depression (LTD), which is thought to be involved in the forgetting of memories. Finally, researchers may also be interested in exploring the potential therapeutic effects of 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline in animal models of neurological disorders.
Méthodes De Synthèse
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methylpiperidine to form 3,4-dimethoxy-N-methylbenzylamine. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid to form the final product, 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has a number of important applications in scientific research. One of the key uses of 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline is in the study of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has been shown to block a specific type of glutamate receptor, known as the NMDA receptor, which is involved in the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory.
Propriétés
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-16-7-6-12-26(15-16)24(27)19-14-21(25-20-9-5-4-8-18(19)20)17-10-11-22(28-2)23(13-17)29-3/h4-5,8-11,13-14,16H,6-7,12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUERRDXTUCPOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxyphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)


![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)




